molecular formula C33H44ClF3N6O5S B1192468 c-Ceritinib TFA salt

c-Ceritinib TFA salt

Cat. No. B1192468
M. Wt: 729.26
InChI Key: FKBMBECSPDIAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c-Ceritinib TFA salt is a coupleable ceritinib analog with a linker which also binds multiple other kinases, including FAK1, RSK1/2, ERK1/2, CAMKK2 and FER.

Scientific Research Applications

Quantitative Analysis in Human Plasma

Ceritinib is a highly selective inhibitor of an important cancer target, anaplastic lymphoma kinase (ALK). A study by Heudi et al. (2014) developed a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for quantifying ceritinib in human plasma. This method is crucial for pharmacokinetic studies and has been validated for specificity, accuracy, precision, and sensitivity.

Pharmacokinetics and Pharmacodynamics in Brain Metastases

In a study by Mehta et al. (2021), ceritinib's pharmacokinetics (PK) and pharmacodynamics (PD) were analyzed in patients with brain metastasis or recurrent glioblastoma. The trial showed that ceritinib is highly bound to plasma proteins and tumor tissues, suggesting its potential application in treating central nervous system malignancies.

Comparative Efficacy in Non-Small-Cell Lung Cancer

A phase 3 trial compared the efficacy and safety of ceritinib to chemotherapy in patients with ALK-rearranged non-small-cell lung cancer. The study by Shaw et al. (2017) found that ceritinib significantly improved median progression-free survival compared to chemotherapy, establishing it as a more efficacious treatment option in this patient population.

Overcoming Crizotinib Resistance

Research by Friboulet et al. (2014) indicated that ceritinib can overcome several crizotinib-resistant mutations in non-small cell lung cancer. This finding is crucial as it offers a treatment alternative for patients who develop resistance to crizotinib.

Impact on Bone Loss

A study by He et al. (2022) demonstrated that ceritinib prevents bone loss by suppressing osteoclast formation through inhibition of Akt and NF-κB signaling. This suggests its potential role in treating bone-related complications in cancer patients.

First-Line Treatment in ALK-Rearranged NSCLC

The efficacy of ceritinib as a first-line treatment was evaluated in a phase 3 study for patients with untreated ALK-rearranged non-small-cell lung cancer. Soria et al. (2017) reported that ceritinib significantly improved progression-free survival versus chemotherapy, highlighting its potential as a first-line therapy.

properties

Product Name

c-Ceritinib TFA salt

Molecular Formula

C33H44ClF3N6O5S

Molecular Weight

729.26

IUPAC Name

2-N-[4-[1-(3-Aminopropyl)piperidin-4-yl]-5-methyl-2-propan-2-yloxyphenyl]-5-chloro-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine TFA salt

InChI

InChI=1S/C31H43ClN6O3S.C2HF3O2/c1-20(2)41-28-18-24(23-11-15-38(16-12-23)14-8-13-33)22(5)17-27(28)36-31-34-19-25(32)30(37-31)35-26-9-6-7-10-29(26)42(39,40)21(3)4;3-2(4,5)1(6)7/h6-7,9-10,17-21,23H,8,11-16,33H2,1-5H3,(H2,34,35,36,37);(H,6,7)

InChI Key

FKBMBECSPDIAOT-UHFFFAOYSA-N

SMILES

ClC1=CN=C(NC2=C(OC(C)C)C=C(C3CCN(CCCN)CC3)C(C)=C2)N=C1NC4=CC=CC=C4S(=O)(C(C)C)=O.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Coupleable ceritinib;  c-Ceritinib TFA salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
c-Ceritinib TFA salt
Reactant of Route 2
c-Ceritinib TFA salt
Reactant of Route 3
c-Ceritinib TFA salt
Reactant of Route 4
Reactant of Route 4
c-Ceritinib TFA salt
Reactant of Route 5
Reactant of Route 5
c-Ceritinib TFA salt
Reactant of Route 6
Reactant of Route 6
c-Ceritinib TFA salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.